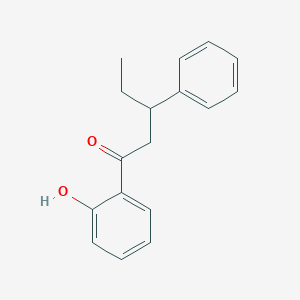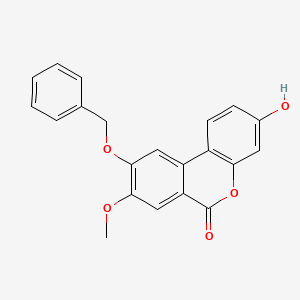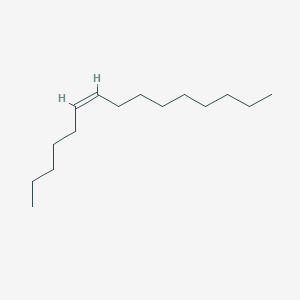
(Z)-6-Pentadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-Pentadecene is an unsaturated hydrocarbon with a double bond located at the sixth carbon atom in the chain. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a cis isomer. This compound is part of the alkene family and is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-6-Pentadecene can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base. This reaction proceeds with syn addition, leading to the formation of the cis isomer.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemistry of the product can be controlled by the choice of reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. One common method is the catalytic hydrogenation of alkynes using a Lindlar catalyst, which selectively produces the cis isomer. Another method is the isomerization of internal alkenes using specific catalysts that favor the formation of the Z isomer.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can convert this compound to pentadecane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur across the double bond, forming dibromo compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or O3 followed by reductive workup.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Epoxides, diols.
Reduction: Pentadecane.
Substitution: Dibromo derivatives.
Aplicaciones Científicas De Investigación
(Z)-6-Pentadecene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (Z)-6-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-6-Pentadecene: The trans isomer of 6-pentadecene, where the higher priority substituents are on opposite sides of the double bond.
1-Pentadecene: An alkene with the double bond at the first carbon atom.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness
(Z)-6-Pentadecene is unique due to its cis configuration, which imparts different physical and chemical properties compared to its trans isomer and other alkenes. The cis configuration can affect the compound’s boiling point, solubility, and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H30 |
|---|---|
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
(Z)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11- |
Clave InChI |
BEPREHKVBQHGMZ-QBFSEMIESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)
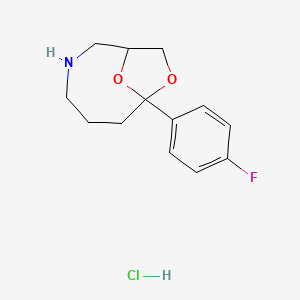
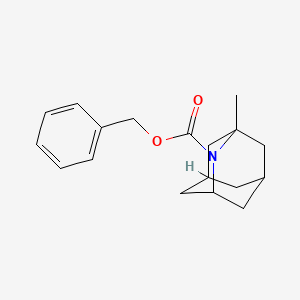
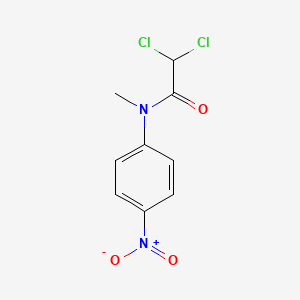
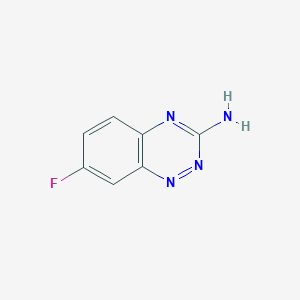
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
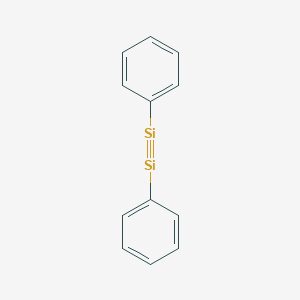
![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)


